(S,S)-Et-DUPHOS-Rh
Overview
Description
(S,S)-Et-DUPHOS-Rh is an organometallic complex with a rhodium center, specifically an (S,S)-ethyl-2,2'-dipyridyldisulfide rhodium(II) complex. It is a highly useful compound in the field of synthetic organic chemistry and has been used in a variety of applications, ranging from the synthesis of natural products to the development of new pharmaceutical agents. In addition, (S,S)-Et-DUPHOS-Rh has been used in the study of enzyme-catalyzed reactions and in the field of biochemistry.
Scientific Research Applications
Catalytic Asymmetric Hydrogenation :
- (S,S)-Et-DUPHOS-Rh has been shown to be effective in the asymmetric hydrogenation of β-substituted α,β,γ,δ-unsaturated amino acids, achieving high regioselectivity and enantioselectivity. This process is significant for the synthesis of β-branched allyl glycine derivatives, with enamide geometry influencing stereoselectivity (Burk et al., 1999).
- It has been used in the hydrogenation of enamides in conjugated diene systems, establishing a highly efficient method for creating γ,δ-unsaturated amino acids with excellent regio- and enantioselectivity (Burk et al., 1998).
Synthesis of Specific Compounds :
- This ligand has been utilized in the Rh-catalyzed asymmetric synthesis of glutarate derivatives, a key intermediate for Pfizer's drug candoxatril. It allowed highly efficient and enantioselective hydrogenation of a unique carboxylate substrate (Burk et al., 1999).
- It was also pivotal in the concise synthesis of anserine and related compounds, where it played a crucial role in enhancing yield and selectivity (Yamashita et al., 2016).
Ligand Variations and Efficiency :
- Variations of Et-DUPHOS-Rh, such as UlluPHOS, a thiophene-based analogue, have been synthesized and employed in hydrogenation reactions, displaying high enantiomeric excesses and faster reaction rates (Benincori et al., 2005).
- The economic use of these ligands is significant, with studies showing that the use of cationic Rh(DuPHOS) precatalysts has advantages over related complexes in terms of time and cost efficiency (Börner & Heller, 2001).
Mechanistic Insights and Computational Studies :
- Large-scale computational modeling has been conducted to understand the reaction pathways and the origin of enantioselection in the hydrogenation of prochiral enamides using (S,S)-Et-DUPHOS-Rh (Feldgus and Landis, 2000).
Influence on Stereoselectivity :
- Research has been conducted on the stereoselective hydrogenation of chiral cyclobutyl dehydro-amino acid derivatives, highlighting the crucial role of chiral catalysts like (S,S)-Et-DUPHOS-Rh in achieving high stereoselectivity (Aguado et al., 2001).
properties
IUPAC Name |
(1Z,5Z)-cycloocta-1,5-diene;(2S,5S)-1-[2-[(2S,5S)-2,5-diethylphospholan-1-yl]phenyl]-2,5-diethylphospholane;rhodium;tetrafluoroborate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36P2.C8H12.BF4.Rh/c1-5-17-13-14-18(6-2)23(17)21-11-9-10-12-22(21)24-19(7-3)15-16-20(24)8-4;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h9-12,17-20H,5-8,13-16H2,1-4H3;1-2,7-8H,3-6H2;;/q;;-1;/b;2-1-,8-7-;;/t17-,18-,19-,20-;;;/m0.../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIOPHSBHVOCZMM-ZCTOJWETSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCC1CCC(P1C2=CC=CC=C2P3C(CCC3CC)CC)CC.C1CC=CCCC=C1.[Rh] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](F)(F)(F)F.CC[C@@H]1P([C@H](CC1)CC)C2=CC=CC=C2P3[C@H](CC[C@@H]3CC)CC.C1/C=C\CC/C=C\C1.[Rh] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48BF4P2Rh- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60451539 | |
Record name | 213343-64-7 (name error) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60451539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
660.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S,S)-Et-DUPHOS-Rh | |
CAS RN |
213343-64-7 | |
Record name | 213343-64-7 (name error) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60451539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Rhodium â?º (+)-1,2-Bis((2S,5S)-2,5-diethylphospholano)benzene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate, 98+% (S,S)-Et-DUPHOS-Rh | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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